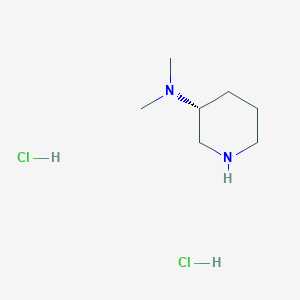

![molecular formula C24H25N3O7 B2879864 methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate CAS No. 896384-74-0](/img/no-structure.png)

methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

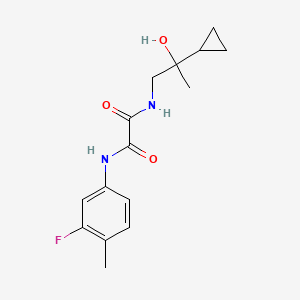

The compound is a complex organic molecule that contains several functional groups, including a benzodioxole, an amino group, a carboxylate group, and a quinazoline group . These groups are common in many biologically active compounds and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzodioxole group would likely contribute to the aromaticity of the molecule, while the amino and carboxylate groups could participate in hydrogen bonding .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups. For example, its solubility would be affected by the polar carboxylate and amino groups, while its melting and boiling points would be influenced by the size and complexity of the molecule .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Quinazoline derivatives are synthesized through various chemical reactions, focusing on modifying their biological activities. For instance, the synthesis of quinazoline derivatives through the interaction of 3-methyl-3-ethyl-1-amino-2-ethoxycarbonyl-3,4-dihydronaphthaline with phenyl- and phenethylisothiocyanates has been explored. These reactions lead to compounds with potential monoamine oxidase (MAO) inhibition and antitumor activities, showcasing the chemical versatility and potential for modification of quinazoline compounds (Markosyan et al., 2008).

Biological and Therapeutic Applications

Quinazoline derivatives exhibit a range of biological activities, including antitumor, antimicrobial, and enzyme inhibition effects. These compounds have been studied for their ability to interact with biological targets such as enzymes involved in cancer progression and microbial growth. For example, certain quinazoline compounds have demonstrated moderate therapeutic effects against tumor models in mice, indicating potential for cancer treatment research (Markosyan et al., 2008). Additionally, quinazoline derivatives have been shown to inhibit monoamine oxidase, suggesting potential applications in neurological disorder research (Grigoryan et al., 2017).

Potential for Overcoming Drug Resistance

Research into quinazoline derivatives has also focused on overcoming drug resistance in cancer therapy. Some compounds have been designed to target multiple biochemical pathways, potentially overcoming resistance mechanisms that limit the efficacy of traditional chemotherapeutics. This area of research is crucial for developing more effective cancer treatments and highlights the significance of quinazoline derivatives in medicinal chemistry (Calvert et al., 1980).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate' involves the condensation of 2,4-dioxo-1H-quinazoline-7-carboxylic acid with 6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexanoic acid, followed by esterification with methanol to obtain the final product.", "Starting Materials": [ "2,4-dioxo-1H-quinazoline-7-carboxylic acid", "6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexanoic acid", "Methanol" ], "Reaction": [ "Step 1: Condensation of 2,4-dioxo-1H-quinazoline-7-carboxylic acid with 6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexanoic acid in the presence of a coupling agent such as DCC or EDC to form the intermediate 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid.", "Step 2: Esterification of the intermediate with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to obtain the final product, methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate." ] } | |

Numéro CAS |

896384-74-0 |

Formule moléculaire |

C24H25N3O7 |

Poids moléculaire |

467.478 |

Nom IUPAC |

methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C24H25N3O7/c1-32-23(30)16-7-8-17-18(12-16)26-24(31)27(22(17)29)10-4-2-3-5-21(28)25-13-15-6-9-19-20(11-15)34-14-33-19/h6-9,11-12H,2-5,10,13-14H2,1H3,(H,25,28)(H,26,31) |

Clé InChI |

UVHMTIBLCBIEQC-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC4=C(C=C3)OCO4 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,6,6a-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B2879782.png)

![Tert-butyl N-[5-amino-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2879784.png)

![ethyl 2-(2-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2879785.png)

![2-chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B2879789.png)

![2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2879795.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2879797.png)